molecular formula C20H18O3 B5756115 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

Cat. No. B5756115
M. Wt: 306.4 g/mol
InChI Key: IWYZSWYZPNXTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as K201, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one acts as a selective inhibitor of SERCA2a, which is responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum of cardiac muscle cells. By inhibiting this protein, 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one reduces the amount of calcium that is released from the sarcoplasmic reticulum during each heartbeat, which can help to prevent calcium overload and improve cardiac function.
Biochemical and Physiological Effects:
In addition to its effects on SERCA2a, 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to exhibit anti-inflammatory and anti-fibrotic effects. These properties make it a promising candidate for the treatment of various diseases, including cardiovascular disease, pulmonary fibrosis, and liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its specificity for SERCA2a, which allows researchers to study the effects of inhibiting this protein in a controlled manner. However, one limitation of using 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Additionally, further studies are needed to determine the optimal dosing and administration protocols for 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in different disease contexts. Finally, there is a need for more research into the potential side effects of 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, particularly in the context of long-term use.

Synthesis Methods

4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with vinylbenzyl chloride, followed by the addition of methyl groups at the 4 and 8 positions. The final step involves the addition of an alkoxy group at the 7 position, resulting in the formation of 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one.

Scientific Research Applications

4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been studied extensively in the context of cardiovascular disease, specifically in the treatment of heart failure and cardiac fibrosis. It has been shown to inhibit the activity of a protein called SERCA2a, which plays a crucial role in regulating calcium levels in cardiac muscle cells. By inhibiting SERCA2a, 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one reduces calcium overload in these cells, which can lead to improved cardiac function.

properties

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-4-15-5-7-16(8-6-15)12-22-18-10-9-17-13(2)11-19(21)23-20(17)14(18)3/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYZSWYZPNXTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

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